N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide
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Overview
Description
N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide is a compound that belongs to the class of amides, specifically those containing a pyridine ring. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine ring and the dioxane moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, the compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as the use of heterogeneous catalysts and solvent-free conditions, is being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-(pyridin-2-yl)-1,4-dioxane-2-carboxylic acid, while reduction could produce N-(pyridin-2-yl)-1,4-dioxane-2-methanol.
Scientific Research Applications
N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pyridine ring and dioxane moiety contribute to the compound’s ability to form stable complexes with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)imidates: These compounds also contain a pyridine ring and exhibit similar reactivity and applications.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a dioxane moiety and are known for their anti-fibrotic and other biological activities.
The uniqueness of this compound lies in its combination of the pyridine ring and dioxane moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-pyridin-2-yl-1,4-dioxane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(8-7-14-5-6-15-8)12-9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQOETKNJQIOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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